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Compound of Interest

Compound Name: 8-Acetoxy-2-methyl-1-octene

CAS No.: 731773-26-5

Cat. No.: B1358941

Get Quote

Executive Summary
8-Acetoxy-2-methyl-1-octene (C₁₁H₂₀O₂) is a bioactive semiochemical primarily identified

within the chemical ecology of Diaspididae (armored scale insects) and specific plant volatiles.

Historically significant in the development of pheromone-based pest management, this

molecule represents a class of methyl-branched terpenoid esters that function as potent sex

pheromones or attractants.

This guide details the technical history of its isolation from biological sources—most notably the

San Jose Scale (Quadraspidiotus perniciosus)—and analyzes the experimental methodologies

used to distinguish it from closely related structural isomers.

Chemical Identity & Properties
Before detailing the isolation history, the physicochemical profile of the target analyte must be

established to understand the extraction logic.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b1358941#bc-rfq
https://www.benchchem.com/product/b1358941/docs?utm_src=pdf-body#technical-guide-isolation-and-characterization-of-8-acetoxy-2-methyl-1-octene
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1358941?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Specification

Common Name 8-Acetoxy-2-methyl-1-octene

IUPAC Name 7-methyl-7-octen-1-yl acetate

CAS Number 731773-26-5

Molecular Formula C₁₁H₂₀O₂

Molecular Weight 184.28 g/mol

Key Functional Groups
Terminal Acetate (C1), Terminal Alkene (C7),

Methyl Branch (C7)

Biological Role
Sex Pheromone Component / Kairomone / Plant

Volatile

Historical Isolation from Biological Sources[1][2]
The isolation of 8-Acetoxy-2-methyl-1-octene is inextricably linked to the decades-long effort

to decode the chemical communication of the San Jose Scale (Quadraspidiotus perniciosus), a

major global pest of deciduous fruit trees.

The San Jose Scale Campaign (1970s-1980s)
The primary isolation work was pioneered by researchers at the New York State Agricultural

Experiment Station (Cornell University), specifically the teams of Gieselmann, Roelofs, and

Anderson.

Initial Discovery (1979): Gieselmann et al. first isolated the pheromone blend from thousands

of virgin female scales. They identified the primary components as propionates (e.g., 7-

methyl-3-methylene-7-octen-1-yl propionate).

Identification of the Acetate (1981): During the structure-activity relationship (SAR) studies

and subsequent re-analysis of volatile collections, Anderson et al. (1981) identified and

synthesized the acetate analogs, including 7-methyl-7-octen-1-yl acetate (8-Acetoxy-2-
methyl-1-octene). While the propionates were the dominant active pheromones, the acetate

derivatives were investigated for their synergistic effects and presence in related species

(e.g., Quadraspidiotus ostreaeformis).
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Plant Sources (Paris Species)
Recent natural product screenings (post-2000s) have detected 8-Acetoxy-2-methyl-1-octene
in the volatile fractions of Melanthiaceae plants, specifically within the rhizomes and leaves of

Paris verticillata and Paris polyphylla. In this context, the molecule likely functions as a

specialized terpenoid metabolite involved in plant defense or pollinator attraction.

Technical Methodology: The Isolation Workflow
The isolation of such a volatile, non-conjugated alkene ester requires a rigorous protocol to

prevent isomerization or hydrolysis. The historical method established by Gieselmann and

Anderson remains the gold standard for this class of compounds.

Biological Material Preparation[3]
Source: Virgin female Q. perniciosus reared on butternut squash.

Collection Method: Airborne volatile collection (Aeration) rather than solvent extraction of

whole bodies. This reduces contamination from cuticular lipids.

The Isolation Protocol (Step-by-Step)
Volatile Trapping:

Air is drawn over the virgin females (approx. 5,000–10,000 individuals) for 14 days.

Adsorbent: Porapak Q (ethylvinylbenzene-divinylbenzene copolymer) captures the

lipophilic volatiles.

Elution:

Traps are eluted with Pentane (low boiling point allows for easy concentration).

Fractionation (LC):

Crude extract is passed through a Florisil column to remove polar impurities.

Mobile Phase: Gradient of Ether in Pentane (0% to 10%). The acetate fraction typically

elutes at 2-5% ether.
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Purification (HPLC):

Normal Phase: Silica gel column (Hexane/Ether).

Reversed Phase: C18 column (Methanol/Water) to separate based on chain length and

double bond geometry.

Detection:

Electroantennogram (EAG) bioassay using excised male antennae to locate active

fractions.

Structural Elucidation Logic
Once the active fraction was isolated, the structure was proven using a combination of

degradation chemistry and spectroscopy.

Mass Spectrometry (EI-MS):

Diagnostic ions:

61 (protonated acetic acid),

43 (acetyl).

Loss of acetic acid (

) confirms the acetate ester.

Micro-Ozonolysis:

Reaction with ozone (

) followed by reduction (triphenylphosphine) cleaves the double bond.

Result: Cleavage of the terminal alkene yields Formaldehyde and a Methyl Ketone (7-

acetoxy-2-heptanone), confirming the terminal methylene moiety (

) and the methyl branch position.
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Gas Chromatography (GC) Retention:

Comparison of retention indices (KI) on polar (Carbowax) and non-polar (OV-1) columns

against synthetic standards.

Visualization: Isolation & Logic Pathways
Isolation Workflow Diagram
The following diagram illustrates the critical path from biological source to pure compound.
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Caption: Workflow for the bio-guided isolation of pheromone components from scale insects.

Structural Logic Diagram
This diagram details the logic used to determine the specific position of the methyl group and

double bond.
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Caption: Structural elucidation logic using degradation chemistry to confirm the terminal alkene

and branching.

Synthesis and Validation
To satisfy the "Trustworthiness" pillar of scientific inquiry, isolation must be confirmed by

synthesis. The synthesis of 8-Acetoxy-2-methyl-1-octene serves as the final proof of

structure.

Synthetic Route (Anderson et al.):

Starting Material: 1,7-Heptanediol or

-Caprolactone.

Monoprotection: Selective protection of one alcohol group.

Oxidation: Oxidation of the free alcohol to an aldehyde.

Wittig Reaction: Reaction with methyltriphenylphosphonium bromide to install the terminal

alkene.

Note: The methyl branch is introduced via the choice of precursor or alkylation. A common

route uses 7-bromo-1-heptanol, reacted with a methyl-vinyl moiety.

Acetylation: Standard acetylation with acetic anhydride/pyridine.
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This synthetic standard is then co-injected with the natural isolate on GC columns. Co-elution

on phases of different polarity (e.g., DB-5 and DB-WAX) provides definitive proof of identity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. researchgate.net [researchgate.net]

To cite this document: BenchChem. [Technical Guide: Isolation and Characterization of 8-
Acetoxy-2-methyl-1-octene]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1358941/docs#technical-guide-isolation-and-
characterization-of-8-acetoxy-2-methyl-1-octene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.google.com/url?sa=E&q=https%3A%2F%2Flink.springer.com%2Farticle%2F10.1007%2FBF00980590
https://www.google.com/url?sa=E&q=https%3A%2F%2Flink.springer.com%2Farticle%2F10.1007%2FBF00987711
https://www.benchchem.com/product/b1358941/docs?utm_src=pdf-body#technical-guide-isolation-and-characterization-of-8-acetoxy-2-methyl-1-octene
https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.bidepharm.com%2Fproducts%2F731773-26-5
https://www.researchgate.net/publication/49655034_Diterpenoids_from_the_roots_of_Euphorbia_fischeriana
https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.wiley.com%2Fen-us%2FThe%2BTotal%2BSynthesis%2Bof%2BNatural%2BProducts%252C%2BVolume%2B9-p-9780470129623
https://www.benchchem.com/product/b1358941?utm_src=pdf-custom-synthesis#bc-rfq
https://www.researchgate.net/publication/49655034_Diterpenoids_from_the_roots_of_Euphorbia_fischeriana
https://www.benchchem.com/product/b1358941/docs#technical-guide-isolation-and-characterization-of-8-acetoxy-2-methyl-1-octene
https://www.benchchem.com/product/b1358941/docs#technical-guide-isolation-and-characterization-of-8-acetoxy-2-methyl-1-octene
https://www.benchchem.com/product/b1358941/docs#technical-guide-isolation-and-characterization-of-8-acetoxy-2-methyl-1-octene
https://www.benchchem.com/product/b1358941/docs#technical-guide-isolation-and-characterization-of-8-acetoxy-2-methyl-1-octene
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1358941?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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